molecular formula C31H32BrNO4S2 B10762187 SR9243

SR9243

Cat. No.: B10762187
M. Wt: 626.6 g/mol
InChI Key: FYQFEJFTCLKXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenethyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a biphenyl core substituted with a methylsulfonyl group, a bromophenethyl chain, and a 2,4,6-trimethylbenzenesulfonamide moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFEJFTCLKXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Bromophenethyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide, also known as SR-9243, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of SR-9243 is C₁₈H₁₈BrN₃O₂S₂. It features a sulfonamide group and multiple aromatic rings, which contribute to its chemical reactivity and biological interactions. The compound's structure includes:

  • Bromophenethyl moiety : This component is believed to enhance the compound's biological activity.
  • Methylsulfonyl group : Attached to a biphenyl structure, it improves solubility and reactivity.

SR-9243 acts primarily as an inverse agonist for liver X receptors (LXRs), which are nuclear receptors involved in lipid and glucose metabolism. The compound induces LXR-corepressor interactions at nanomolar concentrations, leading to significant biological effects:

  • Reduction of cancer cell viability : Studies indicate that SR-9243 can decrease the viability of various cancer cell lines with IC50 values ranging from 15 to 104 nM without affecting non-malignant cells .
  • Disruption of the Warburg effect : The compound inhibits glycolytic and lipogenic gene expression in cancer cells, effectively blocking the metabolic pathways that support tumor growth .

Anticancer Properties

SR-9243 has been identified as an antineoplastic agent with promising results in preclinical studies:

  • Induction of apoptosis : The compound has shown the ability to induce programmed cell death in colon cancer xenografts without causing weight loss in animal models .
  • Inhibition of lipid production : By targeting metabolic pathways, SR-9243 reduces lipid accumulation in cancer cells, which is critical for their proliferation.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide compounds highlights the unique aspects of SR-9243:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SulfanilamideSimple sulfonamideAntibacterialFirst sulfanilamide drug
CelecoxibCOX-2 inhibitorAnti-inflammatorySelective COX-2 inhibitor
Benzene SulfonamideBasic structureAntimicrobialSimple structure without complex substituents
SR-9243 Complex structureAntineoplasticInverse agonist for LXRs; disrupts Warburg effect

The complexity of SR-9243's structure allows for enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the effects of SR-9243 on various cancer types. For example:

  • Colon Cancer Models : In vivo studies demonstrated that SR-9243 effectively reduced tumor size and induced apoptosis without adverse effects on overall health.
  • Metabolic Profiling : Research indicated a significant decrease in glycolytic metabolites in treated cancer cells compared to controls.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methylsulfonyl group on the biphenyl moiety may increase electron-withdrawing character, influencing binding affinity in enzymatic assays .
  • Steric Hindrance : The 2,4,6-trimethylbenzenesulfonamide group introduces steric bulk, which could reduce metabolic degradation compared to simpler sulfonamides .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiling : As demonstrated in , NMR chemical shifts in regions corresponding to substituents (e.g., bromophenethyl or methylsulfonyl groups) can reveal electronic environments. For example, shifts in aromatic protons (δ 7.0–8.5 ppm) would differ between brominated and fluorinated analogs due to halogen electronegativity .
  • Thermal Stability : The melting point of the target compound is expected to exceed 170°C, based on similar sulfonamides with aromatic and sulfonyl groups (e.g., 175–178°C in ) .

Bioactivity and Functional Divergence

  • Kinase Inhibition : The biphenyl-methylsulfonyl motif is common in kinase inhibitors (e.g., VEGFR or EGFR targets). Fluorinated analogs () may exhibit higher selectivity due to fluorine’s hydrogen-bonding mimicry, whereas bromine’s bulk in the target compound could enhance hydrophobic interactions .
  • Synthetic Byproducts : Unexpected dual sulfonamide formations () highlight the reactivity of sulfonyl chlorides with amines, underscoring the need for precise synthetic control in the target compound’s preparation .

Preparation Methods

Synthesis of 3'-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl

The biphenyl core is constructed via a Suzuki-Miyaura cross-coupling reaction. 3-(Methylsulfonyl)phenylboronic acid (1.2 equiv) and 4-bromotoluene (1.0 equiv) are reacted in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv) in a 3:1 mixture of 1,4-dioxane and water at 90°C for 12 h . The methylsulfonyl group is introduced prior to coupling by oxidizing 3-(methylthio)phenylboronic acid with H₂O₂ (30%) in acetic acid at 60°C for 6 h . Post-coupling, the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 4'-methyl-3'-(methylsulfonyl)-1,1'-biphenyl as a white solid (78% yield).

Bromination of 4'-Methyl Group

The 4'-methyl group is brominated using a radical bromination protocol adapted from US6111114A . A mixture of 4'-methyl-3'-(methylsulfonyl)-1,1'-biphenyl (1.0 equiv), Br₂ (1.1 equiv), and 30% H₂O₂ (1.5 equiv) in CH₂Cl₂ is stirred at 40°C for 10 h. The reaction is quenched with NaHSO₃ (10% aqueous), and the organic layer is dried over MgSO₄. Evaporation and recrystallization from ethanol yield 4'-(bromomethyl)-3'-(methylsulfonyl)-1,1'-biphenyl as colorless crystals (85% yield, m.p. 121–123°C) .

Preparation of 3-Bromophenethylamine

3-Bromophenethylamine is synthesized via a two-step sequence:

  • Bromination : Phenethyl alcohol is brominated at the 3-position using NBS (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux for 6 h, yielding 3-bromophenethyl alcohol (72%) .

  • Gabriel Synthesis : The alcohol is converted to the amine via Gabriel synthesis with phthalimide (1.2 equiv), PPh₃ (1.5 equiv), and CBr₄ (1.0 equiv) in THF, followed by hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 4 h) . The amine is isolated as a hydrochloride salt (68% yield).

Alkylation to Form Secondary Amine

The secondary amine, N-(3-bromophenethyl)-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)amine, is synthesized by reacting 3-bromophenethylamine (1.2 equiv) with 4'-(bromomethyl)-3'-(methylsulfonyl)-1,1'-biphenyl (1.0 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h . Excess amine ensures monoalkylation. The product is extracted with EtOAc, washed with brine, and purified via flash chromatography (CH₂Cl₂:MeOH, 95:5), yielding the secondary amine as a pale-yellow oil (65% yield).

Sulfonamide Formation

The final step involves reacting the secondary amine with 2,4,6-trimethylbenzenesulfonyl chloride (1.5 equiv) in pyridine at 0°C→RT for 12 h . The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to afford the title compound as a white crystalline solid (82% yield).

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, biphenyl-H), 7.62–7.58 (m, 4H, Ar-H), 7.34 (t, J = 7.8 Hz, 1H, Ar-H), 4.42 (s, 2H, N-CH₂-biphenyl), 3.72 (t, J = 6.6 Hz, 2H, N-CH₂-phenethyl), 2.94 (s, 3H, SO₂CH₃), 2.64 (s, 6H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃) .

  • HPLC : Purity >98% (C18 column, MeCN:H₂O, 70:30).

Challenges and Optimization

  • Bromination Selectivity : Radical bromination ( ) proved superior to electrophilic methods, minimizing di-bromination byproducts.

  • Amine Alkylation : DMF as solvent enhanced reactivity compared to THF, reducing reaction time from 24 h to 8 h .

  • Sulfonamide Yield : Excess sulfonyl chloride (1.5 equiv) and low-temperature addition minimized sulfonic ester formation.

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

  • The compound contains a bromophenethyl group (providing halogen-mediated reactivity), a 2,4,6-trimethylbenzenesulfonamide core (enhancing steric bulk and lipophilicity), and a biphenyl moiety with a methylsulfonyl substituent (imparting polarity and potential hydrogen-bonding interactions). These groups dictate its solubility, stability, and interaction with biological targets .
  • Methodological Insight : Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. For example, the methylsulfonyl group exhibits distinct S=O stretching vibrations (~1350–1150 cm⁻¹) in IR .

Q. What synthetic strategies are recommended for preparing this compound?

  • Synthesis typically involves sequential coupling of sulfonamide intermediates. Key steps include:

  • Sulfonylation : Reacting a bromophenethylamine precursor with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₃CN).
  • Biphenyl coupling : Suzuki-Miyaura cross-coupling to attach the 3’-(methylsulfonyl)biphenyl moiety .
    • Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers investigate its mechanism of action in biological systems?

  • Target Identification : Use surface plasmon resonance (SPR) or thermal shift assays to screen for protein binding partners.
  • Functional Assays : Perform enzyme inhibition studies (e.g., fluorogenic substrates for hydrolases) or cell-based assays (e.g., luciferase reporters for pathway modulation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios). For example, optimize Suzuki coupling by varying Pd catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (Na₂CO₃ vs. Cs₂CO₃) .
  • Analytical Validation : Use HPLC-MS to quantify impurities and kinetic studies to identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Comparative Profiling : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode variations caused by conformational flexibility in the biphenyl group .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Core Modifications :

  • Replace the 3-bromophenethyl group with fluorinated or cyano-substituted analogs to alter electronic properties.
  • Vary the methylsulfonyl position on the biphenyl ring to probe steric effects.
    • Computational Guidance : Use DFT calculations to predict electronic effects and molecular dynamics (MD) simulations to assess target binding .

Q. How can researchers validate target engagement in complex biological matrices?

  • Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog of the compound.
  • In Situ Imaging : Use fluorescently tagged derivatives (e.g., BODIPY conjugates) for subcellular localization studies via confocal microscopy .

Methodological Notes

  • Synthetic Challenges : The methylsulfonyl group may require protection during coupling steps (e.g., using tert-butyl groups) to prevent side reactions .
  • Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories and report solvent-specific chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.